molecular formula C11H5Cl2F3N2O B13733077 2-Chloro-4-(3-chlorophenyl)-5-(trifluoromethoxy)pyrimidine

2-Chloro-4-(3-chlorophenyl)-5-(trifluoromethoxy)pyrimidine

Cat. No.: B13733077
M. Wt: 309.07 g/mol
InChI Key: JWRKYTJNLAFSFJ-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-chlorophenyl)-5-(trifluoromethoxy)pyrimidine is a heterocyclic aromatic compound that contains both chlorine and trifluoromethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-chlorophenyl)-5-(trifluoromethoxy)pyrimidine typically involves the reaction of 3-chlorobenzonitrile with trifluoromethoxyacetyl chloride in the presence of a base, followed by cyclization with guanidine hydrochloride. The reaction conditions often require an inert atmosphere and elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-chlorophenyl)-5-(trifluoromethoxy)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the chlorine atoms.

    Oxidation: Oxidized products may include compounds with additional oxygen-containing functional groups.

    Reduction: Reduced products typically have fewer oxygen atoms or more hydrogen atoms.

Scientific Research Applications

2-Chloro-4-(3-chlorophenyl)-5-(trifluoromethoxy)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.

    Biological Research: It is used as a tool compound to study various biological processes and pathways.

    Industrial Applications: The compound is explored for its use in the synthesis of other valuable chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-chlorophenyl)-5-(trifluoromethoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(3-chlorophenyl)-5-methoxypyrimidine
  • 2-Chloro-4-(3-chlorophenyl)-5-(trifluoromethyl)pyrimidine
  • 2-Chloro-4-(3-bromophenyl)-5-(trifluoromethoxy)pyrimidine

Uniqueness

2-Chloro-4-(3-chlorophenyl)-5-(trifluoromethoxy)pyrimidine is unique due to the presence of both chlorine and trifluoromethoxy groups, which confer distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H5Cl2F3N2O

Molecular Weight

309.07 g/mol

IUPAC Name

2-chloro-4-(3-chlorophenyl)-5-(trifluoromethoxy)pyrimidine

InChI

InChI=1S/C11H5Cl2F3N2O/c12-7-3-1-2-6(4-7)9-8(19-11(14,15)16)5-17-10(13)18-9/h1-5H

InChI Key

JWRKYTJNLAFSFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=NC=C2OC(F)(F)F)Cl

Origin of Product

United States

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